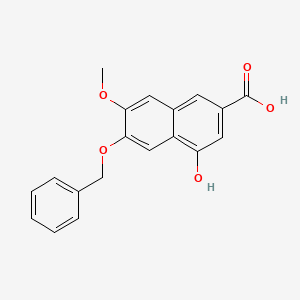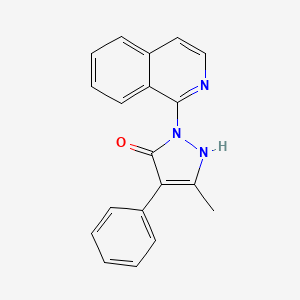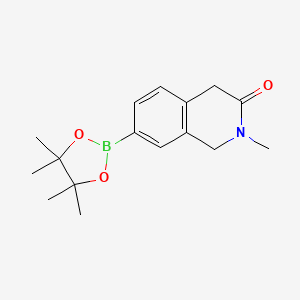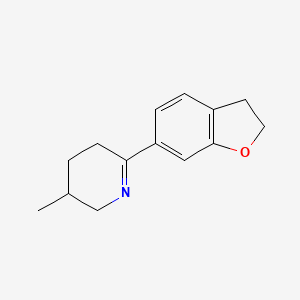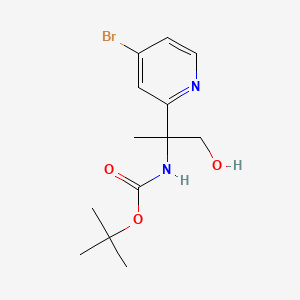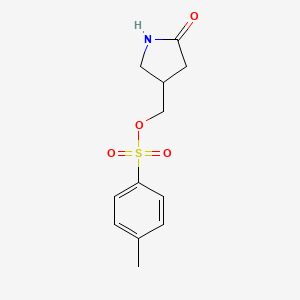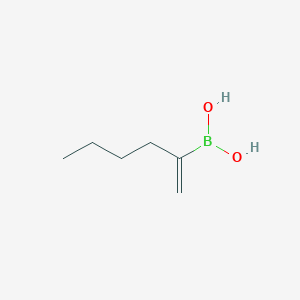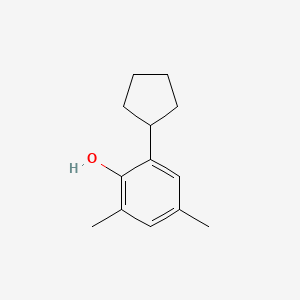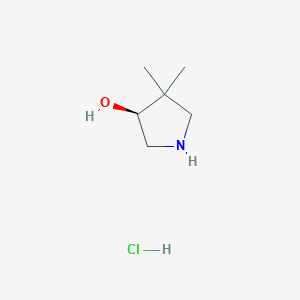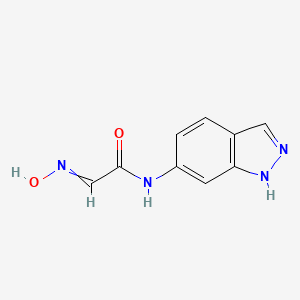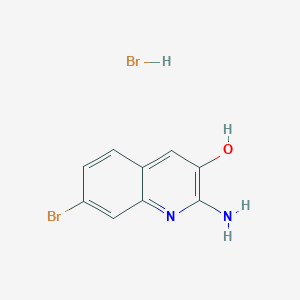
2-Amino-7-bromoquinolin-3-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-bromoquinolin-3-ol hydrobromide is a chemical compound with the molecular formula C9H8Br2N2O and a molecular weight of 319.98 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinolin-3-ol hydrobromide typically involves the bromination of 2-aminoquinolin-3-ol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The process is optimized to ensure high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Amino-7-bromoquinolin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-Amino-7-bromoquinolin-3-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-7-bromoquinolin-3-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2-Aminoquinolin-3-ol: Lacks the bromine atom at the 7-position.
7-Bromoquinolin-3-ol: Lacks the amino group at the 2-position.
2-Amino-7-chloroquinolin-3-ol: Has a chlorine atom instead of a bromine atom at the 7-position.
Uniqueness
2-Amino-7-bromoquinolin-3-ol hydrobromide is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 7-position. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
特性
分子式 |
C9H8Br2N2O |
|---|---|
分子量 |
319.98 g/mol |
IUPAC名 |
2-amino-7-bromoquinolin-3-ol;hydrobromide |
InChI |
InChI=1S/C9H7BrN2O.BrH/c10-6-2-1-5-3-8(13)9(11)12-7(5)4-6;/h1-4,13H,(H2,11,12);1H |
InChIキー |
XUFRVXQLYDRQEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)O)N)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
